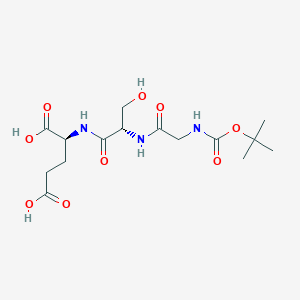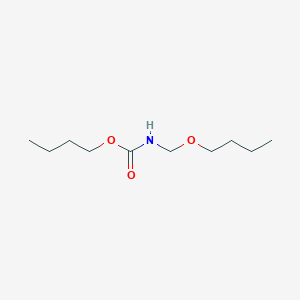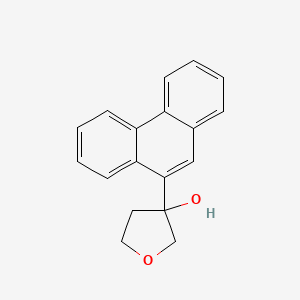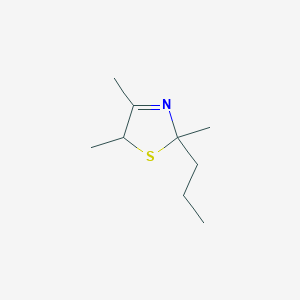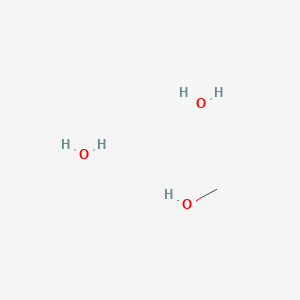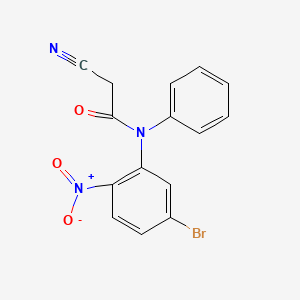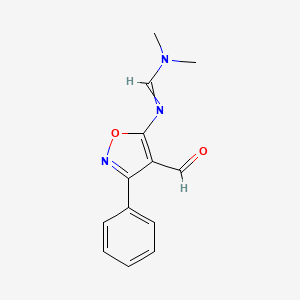
Octadecyl 2,3-bis(hexadecyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl 2,3-bis(hexadecyloxy)propanoate: is an organic compound belonging to the class of fatty alcohol esters. These compounds are characterized by their ester linkage formed between a fatty alcohol and a carboxylic acid. This compound is known for its unique structure, which includes long hydrocarbon chains, making it a valuable compound in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification of octadecanol (a fatty alcohol) with 2,3-bis(hexadecyloxy)propanoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and product quality. Additionally, advanced purification techniques, such as column chromatography, may be employed to obtain the desired ester in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Octadecyl 2,3-bis(hexadecyloxy)propanoate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base catalyst to yield the corresponding fatty alcohol and carboxylic acid. Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: The ester can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Major Products Formed:
Hydrolysis: Octadecanol and 2,3-bis(hexadecyloxy)propanoic acid.
Transesterification: New esters formed with different alcohols.
Oxidation: Oxidized derivatives of the ester, such as aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: Octadecyl 2,3-bis(hexadecyloxy)propanoate is used as a surfactant and emulsifying agent in various chemical formulations. Its long hydrocarbon chains provide excellent hydrophobic properties, making it suitable for use in the synthesis of nanoparticles and other colloidal systems.
Biology: In biological research, this compound is employed as a model lipid in studies related to membrane biophysics and lipid-protein interactions. Its structural similarity to natural lipids allows researchers to investigate the behavior of lipid bilayers and their interactions with proteins and other biomolecules.
Medicine: this compound has potential applications in drug delivery systems. Its ability to form stable emulsions and liposomes makes it a valuable component in the formulation of lipid-based drug carriers, enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: In the industrial sector, this compound is used as a lubricant additive and anti-wear agent in various formulations. Its long hydrocarbon chains provide excellent lubrication properties, reducing friction and wear in mechanical systems.
Mecanismo De Acción
The mechanism of action of Octadecyl 2,3-bis(hexadecyloxy)propanoate is primarily related to its surfactant properties. The compound’s long hydrocarbon chains interact with hydrophobic surfaces, reducing surface tension and promoting the formation of stable emulsions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets and pathways involved in its action include interactions with lipid membranes and proteins, influencing various cellular processes.
Comparación Con Compuestos Similares
Octadecyl propanoate: Another fatty alcohol ester with similar hydrophobic properties.
Hexadecyl 2,3-bis(hexadecyloxy)propanoate: A structurally related compound with slightly different chain lengths.
Octadecyl stearate: An ester formed from octadecanol and stearic acid, used in similar applications.
Uniqueness: Octadecyl 2,3-bis(hexadecyloxy)propanoate stands out due to its unique structure, which includes two hexadecyloxy groups attached to the propanoate backbone. This configuration provides enhanced hydrophobicity and emulsifying properties compared to other similar compounds. Its ability to form stable emulsions and integrate into lipid bilayers makes it particularly valuable in scientific research and industrial applications.
Propiedades
Número CAS |
64713-43-5 |
|---|---|
Fórmula molecular |
C53H106O4 |
Peso molecular |
807.4 g/mol |
Nombre IUPAC |
octadecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C53H106O4/c1-4-7-10-13-16-19-22-25-28-29-32-35-38-41-44-47-50-57-53(54)52(56-49-46-43-40-37-34-31-27-24-21-18-15-12-9-6-3)51-55-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 |
Clave InChI |
ZPQIXBVILNGTKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


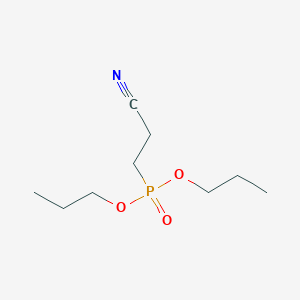

![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
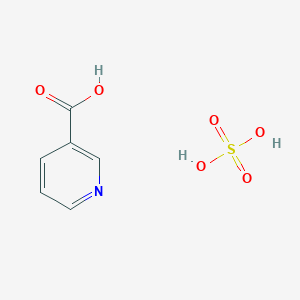
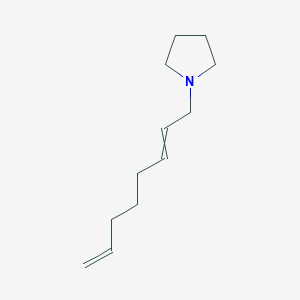
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
